

A Comparative Guide to TEAD Inhibitors: HC-258, K-975, and VT104

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Compound of Interest

Compound Name: HC-258

Cat. No.: B12377528

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro and in vivo effects of the covalent TEAD inhibitor **HC-258** and two alternative TEAD inhibitors, K-975 and VT104. The information is compiled from publicly available preclinical research data to assist in evaluating their potential as therapeutic agents.

Introduction to TEAD Inhibition

The Transcriptional Enhanced Associate Domain (TEAD) family of transcription factors are critical downstream effectors of the Hippo signaling pathway, which plays a pivotal role in regulating cell proliferation, apoptosis, and organ size.^[1] Dysregulation of the Hippo pathway and subsequent activation of TEAD-mediated transcription are implicated in the development and progression of various cancers. Small molecule inhibitors targeting TEAD have emerged as a promising therapeutic strategy. This guide focuses on **HC-258**, a covalent acrylamide TEAD inhibitor, and compares its known effects with those of K-975 and VT104, two other well-characterized TEAD inhibitors.

Data Presentation

In Vitro Efficacy

| Compound | Target | Mechanism of Action | Cell Line | Assay | Key Findings | Reference |
|----------------------------|------------------------|--|---|---------------------------|--|-----------|
| HC-258 | TEAD | Covalent inhibitor, forms a bond with Cys380 in the palmitic acid (PA) pocket. | MDA-MB-231 (Breast Cancer) | Fluorescence Polarization | Displaced bodipy-PA with a K_{disp} of 3.6 μ M. | [1] |
| MDA-MB-231 (Breast Cancer) | qPCR | Reduced expression of TEAD target genes: CTGF, Axl, Cyr61, and NF2. | [1] | | | |
| MDA-MB-231 (Breast Cancer) | Cell Migration Assay | Strongly inhibited cell migration. | [1] | | | |
| K-975 | Pan-TEAD | Covalently binds to a cysteine residue in the palmitate-binding pocket. | NCI-H226, MSTO-211H, NCI-H2052 (Mesothelioma) | Cell Proliferation Assay | Potently inhibited proliferation of NF2-non-expressing MPM cell lines. | |
| NCI-H226 (Mesothelioma) | Co-immunoprecipitation | Inhibited YAP/TAZ-TEAD protein- | | | | |

protein
interactions

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|----------------------------|-----------------|---|--|-----------------------------|--|
| VT104 | Pan-TEAD | Inhibits TEAD auto- palmitoylation. | NCI-H226, NCI-H2373 (Mesothelioma) | Cell Proliferation Assay | Potently inhibited proliferation of NF2-deficient mesothelioma cell lines. |
| NCI-H226 (Mesothelioma) | Western Blot | Inhibited palmitoylation of endogenous TEAD1 and TEAD3. | | | |

In Vivo Efficacy

| Compound | Animal Model | Cancer Type | Dosing | Key Findings | Reference |
|----------|---------------------------------------|--------------------------------|---------------------|--|-----------|
| HC-258 | No publicly available data | - | - | - | - |
| K-975 | Xenograft (NCI-H226, MSTO-211H cells) | Malignant Pleural Mesothelioma | Oral administration | Suppressed tumor growth and provided a significant survival benefit. | |
| VT104 | Xenograft (NCI-H226 cells) | Malignant Pleural Mesothelioma | Oral administration | Demonstrated significant, dose-dependent tumor growth inhibition. | |

Note: To date, no in vivo studies for **HC-258** have been published in the peer-reviewed literature.

Experimental Protocols

In Vitro Assays

1. Cell Migration - Scratch Assay (General Protocol)

- Cell Seeding: Plate cells in a multi-well plate to form a confluent monolayer.[\[2\]](#)
- Wound Creation: Create a "scratch" in the monolayer using a sterile pipette tip.[\[2\]](#)
- Imaging: Capture images of the scratch at time zero and at subsequent time points.
- Analysis: Measure the closure of the scratch over time to determine the rate of cell migration.[\[2\]](#)

2. Gene Expression Analysis - qPCR (General Protocol)

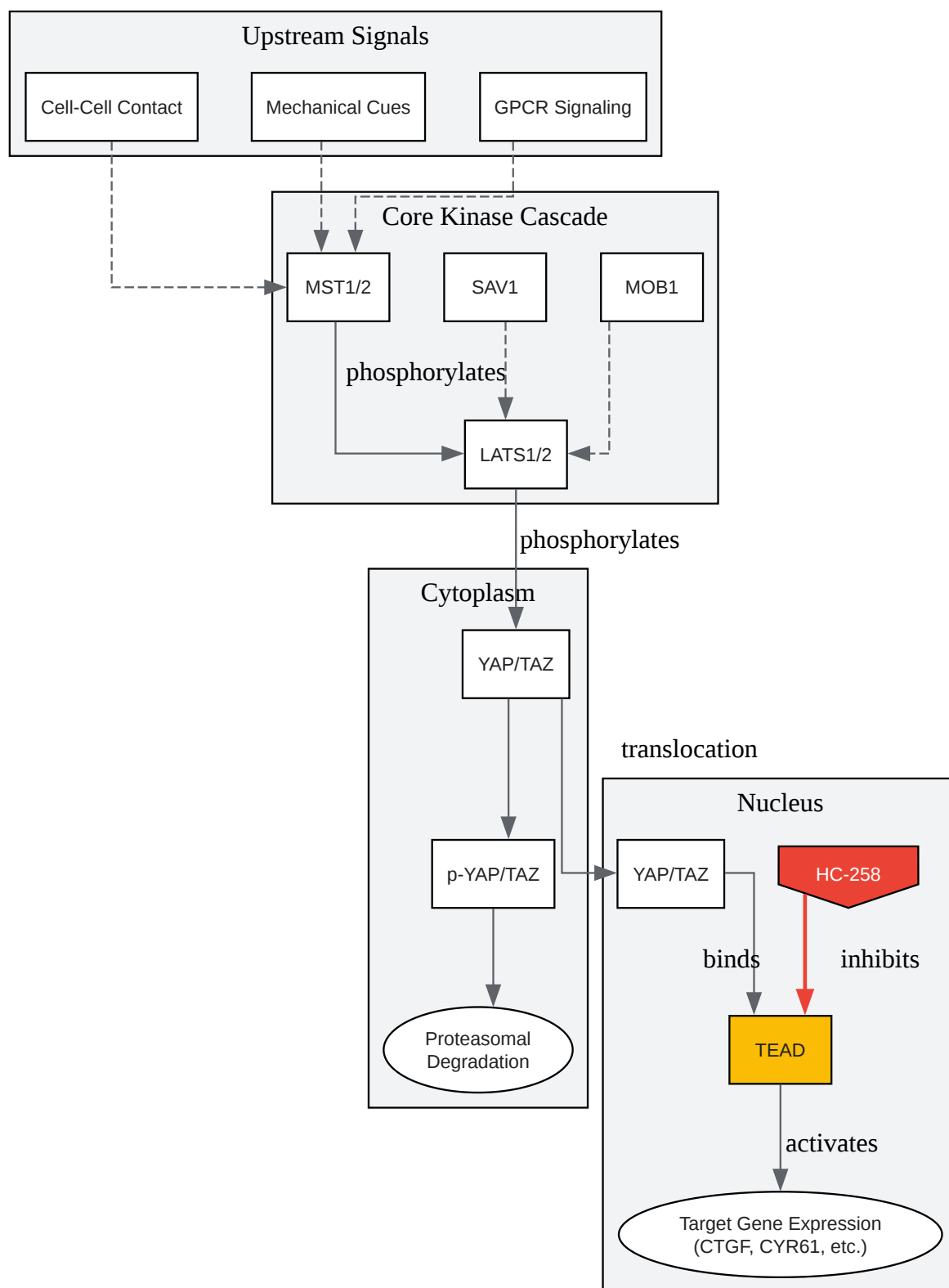
- RNA Extraction: Isolate total RNA from treated and untreated cells.
- cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
- qPCR Reaction: Perform quantitative PCR using primers specific for the target genes (e.g., CTGF, Axl, Cyr61, NF2) and a reference gene.
- Data Analysis: Calculate the relative fold change in gene expression using the $\Delta\Delta C_t$ method.

In Vivo Studies

1. Xenograft Mouse Model (General Protocol)

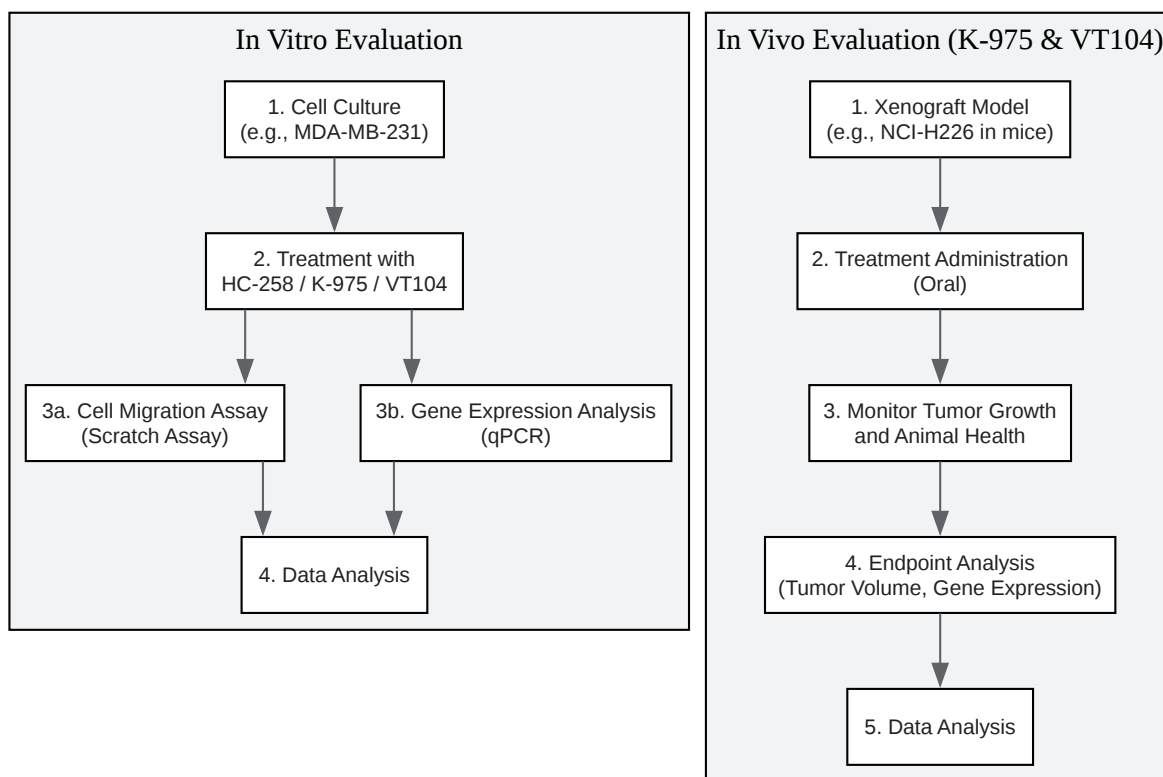
- Cell Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.[\[3\]](#)
- Tumor Growth: Monitor tumor growth until they reach a specified volume.[\[3\]](#)
- Treatment: Administer the TEAD inhibitor (e.g., K-975, VT104) or vehicle control orally at specified doses and schedules.[\[3\]](#)
- Endpoint Analysis: Measure tumor volume and body weight regularly. At the end of the study, tumors can be excised for further analysis (e.g., qPCR for target gene expression).[\[3\]](#)

Mandatory Visualization



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Caption: The Hippo Signaling Pathway and the mechanism of action of **HC-258**.



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References

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